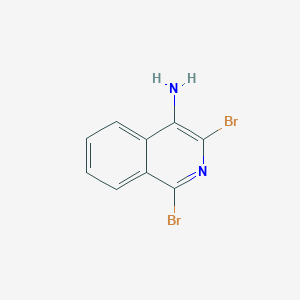

1,3-Dibromoisoquinolin-4-amine

説明

Significance of the Isoquinoline Core in Heterocyclic Chemistry

The isoquinoline framework, which consists of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. nih.gov This structural motif is present in numerous natural products, particularly alkaloids like papaverine and quinine, and a wide array of synthetic compounds with diverse pharmacological activities. nih.govfiveable.me These activities include anticancer, antimicrobial, anti-inflammatory, and antidepressant properties, making isoquinolines a focal point for drug discovery and development. nih.govnih.gov

The planar and aromatic nature of the isoquinoline core contributes to its chemical stability and allows it to participate in π-stacking interactions, which are crucial for molecular recognition and binding processes. fiveable.me The presence of the nitrogen atom in the ring system provides a site for functionalization, enabling the synthesis of a vast library of derivatives with tailored properties for applications in medicine, materials science, and catalysis. fiveable.me The continuous exploration of novel synthetic routes to construct and modify the isoquinoline skeleton remains an active and important area of research. nih.gov

Overview of Halogenated Isoquinoline Derivatives in Academic Contexts

The introduction of halogen atoms into the isoquinoline scaffold can significantly influence the compound's physical, chemical, and biological properties. nih.gov Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, halogenated isoquinolines are investigated for a range of therapeutic applications. For instance, some have shown potential as antiviral agents, including against HIV, and as anticancer and antimicrobial agents.

The position and type of halogen substituent are critical. For example, studies on isoquinoline-1,3-dione-based inhibitors of deubiquitinases have shown that the introduction of a fluorine atom can switch the inhibitor's selectivity between different enzymes. nih.gov This highlights the crucial role of halogens in achieving both potency and selectivity in drug design. nih.gov Furthermore, halogenated isoquinolines serve as versatile synthetic intermediates. The carbon-halogen bond can be readily modified through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the construction of more complex molecular architectures. acs.org

Research Rationale and Scope for 1,3-Dibromoisoquinolin-4-amine

This compound, with its specific substitution pattern of two bromine atoms and an amine group on the isoquinoline core, presents a unique combination of structural features for research. The presence of the amine group, a key functional group in many biologically active molecules, coupled with the two bromine atoms, which can act as synthetic handles for further functionalization, makes this compound a valuable building block in organic synthesis. guidechem.comunacademy.com

The research interest in this compound stems from its potential as a precursor for the synthesis of novel, highly substituted isoquinoline derivatives. These derivatives could be screened for a wide range of biological activities, contributing to the development of new therapeutic agents. The compound's high reactivity and selectivity make it a useful tool in the pharmaceutical and agrochemical industries. guidechem.com

Chemical and Physical Properties of this compound

This compound is a white solid with the chemical formula C₉H₆Br₂N₂. guidechem.com It is known for its stability and solubility in organic solvents, which facilitates its use in a variety of chemical reactions. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.97 g/mol |

| Appearance | White Solid |

| CAS Number | 887571-31-5 |

| Predicted Boiling Point | 427.0 ± 40.0 °C at 760 mmHg |

| Predicted Density | 2.0 ± 0.1 g/cm³ |

| Predicted Flash Point | 212.0 ± 27.3 °C |

Data sourced from Guidechem. guidechem.com

Synthesis of this compound

The synthesis of halogenated isoquinolines can be achieved through various methods. A general approach to introduce bromine atoms into the isoquinoline ring system involves the reaction of an isoquinoline N-oxide with a brominating agent like phosphorus oxybromide (POBr₃). chemicalbook.combham.ac.uk The synthesis of 1,6-Dibromoisoquinolin-3-amine, a related compound, has been reported starting from 4-Bromo-2-(cyanomethyl)benzonitrile. google.com While the specific synthesis route for this compound is not detailed in the provided search results, it would likely involve a multi-step process starting from a suitable isoquinoline precursor, followed by bromination and amination steps.

特性

分子式 |

C9H6Br2N2 |

|---|---|

分子量 |

301.96g/mol |

IUPAC名 |

1,3-dibromoisoquinolin-4-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2 |

InChIキー |

KKSLJXTVKLGZTA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 1,3-dibromoisoquinolin-4-amine

Established Synthetic Routes to Isoquinoline Frameworks as Precursors

The initial step towards 1,3-Dibromoisoquinolin-4-amine involves the construction of a suitable isoquinoline precursor. A variety of classical and modern synthetic methods are available for this purpose.

Adaptations of Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler)

Classical name reactions remain fundamental in synthesizing the isoquinoline core, which can then be further functionalized.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline framework. For the synthesis of a precursor to this compound, one would start with a suitably substituted β-phenylethylamine. The choice of substituents on the starting materials is critical for directing subsequent bromination and amination steps. Electron-donating groups on the aromatic ring of the β-arylethylamide generally facilitate the cyclization. wikipedia.orgorganic-chemistry.org

| Reaction | Starting Material | Reagent/Conditions | Product | Ref. |

| Bischler-Napieralski | β-arylethylamide | POCl₃ or P₂O₅, reflux | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Oxidation | 3,4-Dihydroisoquinoline | e.g., Pd/C, heat | Isoquinoline | wikipedia.org |

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com This method is particularly effective for β-arylethylamines with electron-rich aromatic rings, such as indole derivatives, but can also be applied to phenylethylamines to generate tetrahydroisoquinoline scaffolds. wikipedia.orgresearchgate.net Subsequent aromatization is required to yield the isoquinoline core. The versatility of the carbonyl component allows for the introduction of substituents at the C-1 position of the isoquinoline ring.

| Reaction | Starting Material | Reagent/Conditions | Product | Ref. |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), heat | Tetrahydroisoquinoline | wikipedia.orguj.edu.pl |

| Aromatization | Tetrahydroisoquinoline | e.g., Dehydrogenation catalyst | Isoquinoline | researchgate.net |

Modern Annulation and Metal-Catalyzed Approaches

Contemporary synthetic chemistry offers a plethora of metal-catalyzed reactions for constructing isoquinoline and isoquinolone skeletons with high efficiency and regioselectivity. researchgate.net Transition metals such as palladium (Pd), rhodium (Rh), cobalt (Co), and iron (Fe) are frequently used to catalyze C-H activation and annulation reactions. researchgate.netmdpi.comfrontiersin.orgbeilstein-journals.org For instance, Rh(III)-catalyzed C–H activation has been effectively used to synthesize various heterocyclic compounds, including isoquinolines, under mild conditions with high functional group tolerance. researchgate.netbeilstein-journals.org These methods often involve the annulation of benzamides or ketoximes with alkynes, providing direct access to highly substituted isoquinoline systems that would be challenging to obtain via classical routes. Such approaches could potentially be used to construct an isoquinoline core already bearing precursors to the desired bromo and amino substituents.

Targeted Bromination Strategies for Isoquinolin-4-amines

With a suitable isoquinoline precursor in hand, the next critical phase is the introduction of bromine atoms at the C-1 and C-3 positions. This requires highly regioselective bromination methods.

Regioselective Dibromination Procedures

Direct electrophilic bromination of the isoquinoline ring typically occurs on the electron-rich benzene ring, yielding 5-bromo- and 5,8-dibromo- derivatives, especially under strong acid conditions. researchgate.netorgsyn.org Therefore, achieving selective bromination at C-1 and C-3 requires a more nuanced strategy.

A plausible multi-step approach involves the synthesis of 4-aminoisoquinoline as a key intermediate. This can be prepared from isoquinoline via bromination to 4-bromoisoquinoline, followed by ammonolysis. quickcompany.in The subsequent dibromination of 4-aminoisoquinoline at the C-1 and C-3 positions is not straightforward.

A recently developed method for the direct C-4 halogenation of isoquinolines offers a powerful alternative. acs.org This strategy involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization, showing high site selectivity for the C-4 position. acs.org A potential route to the target molecule could involve first synthesizing 1,3-dibromoisoquinoline and then applying a modified version of this C-4 functionalization strategy to introduce the amine group. The synthesis of 1-bromoisoquinoline can be achieved from isoquinoline N-oxide using phosphorus(V) oxybromide (POBr₃). chemicalbook.com

Another strategy involves the conversion of the pyridine ring into a pyridone or dione, which alters its reactivity. For instance, 2-(cyanomethyl)benzoic acid can be converted into 1,3-dichloroisoquinoline with phosphorus pentachloride, which could then potentially undergo halogen exchange or other transformations. thieme-connect.de

Bromination of Homophthalimide Derivatives as Precursors

An alternative and effective route involves the bromination of homophthalimide derivatives. This strategy begins with the reaction of homophthalic anhydride with an aromatic amine to form an N-substituted homophthalimide. nih.govmdpi.com These intermediates possess an active methylene group at the C-4 position. Treatment of the N-arylhomophthalimide with two equivalents of bromine in a suitable solvent like acetic acid leads to the formation of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)-dione derivatives. mdpi.comresearchgate.net These gem-dibromo compounds are versatile precursors for further chemical transformations.

| Step | Starting Material | Reagent/Conditions | Product | Ref. |

| 1 | Homophthalic anhydride, Aromatic amine | Heat | N-Arylhomophthalimide | nih.govmdpi.com |

| 2 | N-Arylhomophthalimide | 2 eq. Br₂, Acetic Acid | 2-Aryl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione | mdpi.comresearchgate.net |

While these 4,4-dibromo-1,3-diones are often used to synthesize spiro compounds, their transformation into an aromatic 4-aminoisoquinoline system would require a complex rearrangement and functional group interconversion sequence. nih.govmdpi.com

Introduction of the Amine Functionality at the C-4 Position

The final step in the synthesis is the introduction of the amine group at the C-4 position. The feasibility of this step is highly dependent on the nature of the dibrominated intermediate.

A direct and viable route involves starting with a precursor that can be converted to the amine after the isoquinoline core is assembled and brominated. One of the most common methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a potential synthetic pathway is the nitration of 1,3-dibromoisoquinoline. However, electrophilic nitration would likely favor substitution on the benzene ring.

A more promising strategy involves the nucleophilic substitution of a halogen at the C-4 position. This would necessitate the synthesis of a 1,3,4-trihaloisoquinoline intermediate. A recently disclosed method for the direct halogenation of isoquinolines at the C-4 position could be adapted for this purpose, potentially by applying it to a 1,3-dibromoisoquinoline substrate. acs.org Once the 1,3-dibromo-4-haloisoquinoline is obtained, it can undergo amination, for example, through reaction with ammonia (ammonolysis) or a protected amine equivalent, to furnish the final product, this compound. quickcompany.in The reactivity of halogens on the isoquinoline ring towards nucleophilic substitution is generally C-1 > C-3 > C-4, which would need to be considered in a trihalo-substituted system.

Chemical Transformations and Derivatization of 1,3-dibromoisoquinolin-4-amine

Reactivity of the Bromine Substituents

The two bromine atoms on the isoquinoline core are key handles for derivatization, primarily through cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. The relative reactivity of the C-1 versus the C-3 bromine is influenced by electronic and steric factors, as well as the specific reaction conditions, allowing for potential regioselective functionalization.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used to elaborate on heteroaryl halides. rsc.orgbeilstein-journals.orglibretexts.org For dihalogenated heterocycles like 1,3-Dibromoisoquinolin-4-amine, site-selectivity is a key consideration. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product. libretexts.orgorganic-chemistry.org

The presence of an amino group at the C-4 position can influence the reactivity of the adjacent C-3 bromine. In related systems, such as 4-amino-3,5-dichloropyridazine, Suzuki coupling has been observed to occur at the position proximal to the amino group (C-3). rsc.org This directing effect can be attributed to coordination between the amine and the palladium catalyst. However, the steric bulk of substituents can also play a significant role. rsc.org While specific studies on this compound are not extensively documented, research on related dihaloisoquinolines provides insight into potential reaction pathways. vulcanchem.com For example, sequential coupling reactions on dibromoisoquinolines allow for the synthesis of asymmetrically substituted derivatives. vulcanchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents generalized conditions often employed for Suzuki coupling reactions involving heteroaryl halides, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | Room Temp to 100 °C | organic-chemistry.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | rsc.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temperature | organic-chemistry.org |

| PdCl₂(dppf) | - | K₂CO₃ | MeOH | Reflux | rsc.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems containing a good leaving group. masterorganicchemistry.comfishersci.fi The isoquinoline ring system, particularly when substituted with electron-withdrawing groups like bromine, is susceptible to SNAr reactions. fishersci.ficem.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of the halide leaving group to restore aromaticity. iscnagpur.ac.in

In this compound, both bromine atoms can potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates. fishersci.fi The reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring and the second bromine atom. iscnagpur.ac.in Studies on related bromo-isoquinoline-diones have shown that nucleophilic amination can successfully replace a bromine atom. For instance, 6-bromo-isoquinoline-5,8-dione reacts with various aliphatic and aryl amines to yield the corresponding 6-amino derivatives. It is expected that this compound would undergo similar transformations, with the relative reactivity at C-1 and C-3 depending on the nucleophile and reaction conditions.

Formation of Organometallic Intermediates

The bromine substituents can be converted into organometallic species through metal-halogen exchange. This transformation reverses the polarity of the carbon atom, turning it from an electrophilic to a nucleophilic center, which can then react with various electrophiles. Common methods include reaction with organolithium reagents (e.g., n-BuLi, MeLi) or magnesium metal.

Research on related bromoisoquinolines demonstrates the feasibility of this approach. For example, 3-bromo-4-[(tert-butoxycarbonyl)amino]isoquinoline can be successfully converted into its 3-lithio derivative via N-deprotonation followed by metal-halogen exchange at low temperatures. thieme-connect.de Similarly, 1,4-dibromoisoquinoline has been shown to undergo a selective Br/Mg exchange to form an intermediate Grignard reagent, which can then be used in subsequent coupling reactions. uni-muenchen.de These examples strongly suggest that this compound can serve as a precursor to organometallic intermediates, likely with selectivity for one of the bromine positions depending on the reagents and conditions used.

Reactions Involving the Amino Group at C-4

The primary amino group at the C-4 position behaves as a typical aromatic amine, readily undergoing reactions such as acylation, alkylation, and condensation to form imines, which can serve as intermediates for constructing fused heterocyclic systems.

Acylation and Alkylation Reactions

The nucleophilic amino group at C-4 can be easily modified through acylation and alkylation. Acylation, the reaction with acyl chlorides or anhydrides, is often used to form amides. wikipedia.orgorganic-chemistry.org This can also serve as a method for protecting the amino group during subsequent manipulations of the bromine atoms. organic-chemistry.org For example, the amino group of 3-bromoisoquinolin-4-amine has been protected with a tert-butoxycarbonyl (Boc) group, a common acylation-type reaction. thieme-connect.de Various acylating agents can be employed under neutral or basic conditions to yield the corresponding N-acylated products. organic-chemistry.org

Alkylation of the C-4 amino group with alkyl halides can be more challenging to control than acylation, as over-alkylation to form secondary and tertiary amines can occur. masterorganicchemistry.com However, modern methods, such as reductive amination or transition-metal-catalyzed N-alkylation, offer more selective pathways to mono-alkylated products. d-nb.infoorganic-chemistry.org These reactions typically involve the condensation of the amine with an aldehyde or ketone, followed by reduction, or direct coupling with alcohols. d-nb.infonih.gov

Table 2: Examples of Amine Functionalization Reactions This table provides general examples of reactions applicable to the amino group of this compound.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amine | thieme-connect.de |

| Acylation | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl Amide | wikipedia.org |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide | wikipedia.org |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | organic-chemistry.org |

Formation of Imines and Heterocyclic Ring Fusions

The primary amino group of this compound can condense with aldehydes or ketones, typically under acidic catalysis, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and often requires the removal of water to drive it to completion. operachem.comscirp.org

These imines, or the amino group itself, are valuable intermediates for the construction of new heterocyclic rings fused to the isoquinoline framework. uomustansiriyah.edu.iqwikipedia.org For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine or diazepine rings. Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from the condensation of the amine with an aldehyde, to construct pyrrolidine-containing fused systems. beilstein-journals.org The synthesis of fused-ring heterocycles like quinolines and isoquinolines is of great interest as these motifs are present in numerous natural products and pharmacologically active molecules. uomustansiriyah.edu.iqwikipedia.orglibretexts.org For instance, the reaction of α-amino acids with aldehydes can lead to decarboxylation and the formation of imines that can undergo further transformations. libretexts.org

Reactivity at the Isoquinoline Nitrogen Atom

The nitrogen atom within the isoquinoline ring of this compound is a key site for various chemical modifications, including N-alkylation and N-arylation. These reactions are fundamental in expanding the molecular complexity and exploring the potential applications of its derivatives.

N-Alkylation:

The introduction of alkyl groups onto the isoquinoline nitrogen can be achieved through several established methods. Direct N-alkylation using alkyl, benzylic, or allylic halides is a common approach, often facilitated by a base such as sodium bicarbonate in an aqueous medium at elevated temperatures. researchgate.net This method has proven effective for a variety of amines with different electronic and steric properties. researchgate.net For more selective mono-N-alkylation, the use of cesium hydroxide with molecular sieves can be employed to minimize the formation of dialkylated products. google.com

Alternative "green" chemistry approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology catalyzed by cyclometalated iridium complexes in water. nih.gov This process is highly efficient, atom-economical, and environmentally friendly, producing water as the primary byproduct. nih.gov Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for the N-alkylation of related imide derivatives, demonstrating high yields and applicability to various substrates. beilstein-journals.org

N-Arylation:

The N-arylation of the isoquinoline nitrogen introduces aryl substituents, a common structural motif in many biologically active compounds. cmu.edu Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are widely used for this purpose. cmu.edu Different catalyst systems may be required depending on the electronic properties of the coupling partners. cmu.edu For instance, a system of Pd(OAc)2 and (rac)-BINAP is effective for the initial coupling of a primary amine with an aryl bromide. cmu.edu

Metal-free N-arylation methods have also been developed, utilizing reagents like diaryliodonium salts under mild conditions. d-nb.info This approach tolerates a range of functional groups and can be applied to both cyclic and acyclic amines. d-nb.info Another metal-free technique involves the use of o-silylaryl triflates in the presence of cesium fluoride, which allows for the N-arylation of amines under very mild, room-temperature conditions and is compatible with functional groups that might not withstand palladium-catalyzed reactions. asianpubs.org

Synthesis of Complex Polycyclic and Spiro-Heterocyclic Systems Incorporating the Isoquinoline Moiety

The this compound scaffold is a valuable precursor for the construction of more complex molecular architectures, including polycyclic and spiro-heterocyclic systems. These intricate structures are of significant interest due to their presence in numerous natural products and pharmaceutically active compounds. nih.govresearchgate.net

Synthesis of Polycyclic Systems:

The creation of fused ring systems often involves intramolecular cyclization reactions. For example, derivatives of this compound can be designed to undergo cyclization to form new rings. Reductive cyclization is one such strategy that has been employed in the synthesis of related quinazolinone derivatives. researchgate.net Furthermore, transition metal-catalyzed cyclizations, particularly with rhodium, have proven effective in constructing complex heterocyclic systems from enyne derivatives, highlighting the potential for similar strategies with appropriately functionalized isoquinoline precursors. nih.gov The "tert-amino effect" describes a set of cyclization reactions involving ortho-substituted N,N-dialkylanilines that can lead to the formation of five- or six-membered rings, a principle that can be adapted for the synthesis of fused systems from isoquinoline derivatives. mdpi.com

Synthesis of Spiro-Heterocyclic Systems:

Spiro-heterocycles, which contain two rings connected by a single common atom, can be synthesized from isoquinoline precursors. One approach involves the reaction of 4,4-dibromo-homophthalimide derivatives, which can be conceptually related to this compound, with binucleophilic reagents to generate spiro-isoquinoline derivatives. mdpi.com The tert-amino effect has also been successfully applied to the synthesis of spiro-fused heterocycles in good yields through one-pot reactions. mdpi.com Additionally, organocatalytic enantioselective (4+3) cyclization reactions have been developed to produce spiro isoindolinone-oxepine-fused indoles, showcasing a modern approach to creating complex spiro compounds with high enantioselectivity. rsc.org The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing structurally complex and biologically relevant spiro-heterocycles. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 1,3-dibromoisoquinolin-4-amine

Vibrational Spectroscopy for Molecular Characterization (Infrared, Raman)

Analysis of Characteristic Functional Group Frequencies

The key functional groups in 1,3-Dibromoisoquinolin-4-amine are the primary amine (-NH₂), the aromatic isoquinoline ring system, and the carbon-bromine (C-Br) bonds.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the IR spectrum, typically in the range of 3500-3300 cm⁻¹. wpmucdn.comlibretexts.org The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch. libretexts.org An N-H scissoring (bending) vibration is anticipated around 1650-1550 cm⁻¹. libretexts.org A broad N-H wagging band may also be observed in the fingerprint region (900-650 cm⁻¹). spectroscopyonline.com In Raman spectra, N-H stretching frequencies are also observable. ias.ac.in

Aromatic Ring Vibrations: The isoquinoline core will exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Out-of-plane (oop) C-H bending vibrations are found in the 900-675 cm⁻¹ range and are indicative of the substitution pattern. libretexts.org

C-N and C-Br Vibrations: The stretching vibration for an aromatic C-N bond is typically found in the 1350-1200 cm⁻¹ range. libretexts.org The C-Br stretching vibrations are expected at lower frequencies, generally in the fingerprint region below 1000 cm⁻¹, due to the heavy mass of the bromine atom.

Hypothetical Infrared (IR) Data Table

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500 - 3400 | Medium | Asymmetric N-H Stretch |

| 3400 - 3300 | Medium | Symmetric N-H Stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1650 - 1550 | Medium-Strong | N-H Scissoring (Bend) |

| 1600 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350 - 1200 | Medium-Strong | Aromatic C-N Stretch |

Conformational Insights from Vibrational Data

Vibrational spectra can offer insights into molecular conformation, primarily through the analysis of the fingerprint region where subtle structural differences manifest. For this compound, intramolecular hydrogen bonding between one of the N-H protons and the adjacent bromine atom at the 3-position is possible. Such an interaction would likely cause a broadening and a shift to lower frequency (red-shift) of the N-H stretching bands compared to a non-hydrogen-bonded amine. libretexts.org Analysis of shifts in the N-H bending modes could further support the presence and strength of such conformational preferences. Polymorphism, if present, would also lead to distinct differences in the vibrational spectra of different crystalline forms. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals for the amine protons and the aromatic protons on the isoquinoline ring.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary significantly (typically ~4.0-6.0 ppm for aromatic amines) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. semanticscholar.org This signal would disappear upon the addition of D₂O. libretexts.org

Aromatic Protons: The benzene portion of the isoquinoline ring contains four protons (H-5, H-6, H-7, H-8). Their chemical shifts would appear in the aromatic region (typically ~7.0-8.5 ppm). The electron-donating amine group and the electron-withdrawing bromine atoms will influence their precise locations. The protons would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals, one for each unique carbon atom in the dibrominated isoquinoline ring.

Carbons bonded to Bromine (C-1, C-3): These carbons would be significantly deshielded by the electronegative bromine atoms, but the "heavy atom effect" of bromine can also cause signal broadening. Their chemical shifts would likely be in the 110-130 ppm range.

Carbon bonded to Amine (C-4): This carbon would be strongly shielded by the electron-donating amine group, shifting its resonance upfield compared to an unsubstituted carbon.

Other Aromatic Carbons: The remaining carbons of the isoquinoline ring would appear in the typical aromatic region (~120-150 ppm). libretexts.orgchemicalbook.com The quaternary carbons (C-4a, C-8a) would generally show weaker signals. libretexts.org

Hypothetical ¹H and ¹³C NMR Data Table | ¹H NMR | ¹³C NMR | | :--- | :--- | | Shift (ppm) | Assignment | Shift (ppm) | Assignment | | ~8.0 - 8.5 | Aromatic H | ~140 - 150 | Quaternary Carbons (C-4a, C-8a) | | ~7.2 - 7.8 | Aromatic H | ~120 - 140 | Aromatic CH Carbons | | ~4.0 - 6.0 | -NH₂ (broad s, 2H) | ~110 - 130 | C-Br Carbons (C-1, C-3) | | | | ~115 - 135 | C-NH₂ Carbon (C-4) |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While direct data is unavailable, 2D NMR experiments would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent aromatic protons (e.g., H-5 to H-6, H-6 to H-7, etc.).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons and confirming the positions of the bromine and amine substituents by observing correlations from the aromatic protons to the substituted carbons (C-1, C-3, C-4).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₉H₆Br₂N₂. Its exact mass would be approximately 301.89 g/mol .

Molecular Ion (M⁺): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a cluster of peaks for the molecular ion would be observed at M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. msu.edu The odd number of nitrogen atoms dictates that the nominal molecular weight will be an odd number, which is consistent with the nitrogen rule, though the presence of two bromines complicates a simple application of the rule. msu.edulibretexts.org

Fragmentation: The fragmentation would likely proceed through several pathways:

Loss of Bromine: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. Peaks corresponding to [M-Br]⁺ and subsequently [M-2Br]⁺ would be expected.

Loss of HCN: Aromatic nitrogen heterocycles often fragment via the loss of hydrogen cyanide (HCN, 27 Da).

Amine Fragmentation: Alpha-cleavage, typical for amines, might occur, though it is less common in aromatic amines compared to aliphatic ones. libretexts.org

Hypothetical Mass Spectrometry Fragmentation Table

| m/z Value | Assignment |

|---|---|

| ~304 / 302 / 300 | [M+4]⁺ / [M+2]⁺ / [M]⁺ Cluster |

| ~223 / 221 | [M-Br]⁺ Cluster |

| ~142 | [M-2Br]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Following an extensive search of scientific databases and literature, specific X-ray crystallographic data for the compound this compound could not be retrieved. The determination of a crystal structure is an empirical process that requires the successful growth of a single crystal of the compound, followed by analysis using an X-ray diffractometer. To date, it appears that the results of such an analysis for this compound have not been published in the accessible scientific literature.

Therefore, the following sections outline the principles and the nature of the data that would be obtained and analyzed from such an experiment, should the crystal structure become available in the future.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular geometry of this compound.

The primary data extracted from a crystallographic analysis includes the coordinates of each atom in the unit cell of the crystal. From these coordinates, it is possible to calculate key geometric parameters that define the molecular structure:

Bond Lengths: These are the distances between the nuclei of two bonded atoms. For this compound, this would include the lengths of the carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system, the carbon-bromine bonds, and the carbon-nitrogen bond of the amine group. These values are crucial for understanding the nature of the chemical bonds (e.g., single, double, or aromatic character).

Bond Angles: These are the angles formed between three connected atoms. The analysis would reveal the angles within the fused heterocyclic rings and the geometry around the substituent atoms. For instance, the C-C-C and C-N-C angles within the rings would indicate the degree of planarity or strain in the bicyclic system. The C-C-Br and C-C-N angles would define the orientation of the bromine and amine substituents relative to the isoquinoline core.

Torsion Angles (Dihedral Angles): These angles describe the conformation of the molecule by defining the geometric relationship between four consecutive atoms. In the case of this compound, torsion angles would be particularly important for describing the planarity of the isoquinoline ring system and the orientation of the amine group's hydrogen atoms relative to the ring.

Should the data become available, it would be presented in a tabular format for clarity and ease of comparison with theoretical models or related structures.

Hypothetical Data Table for Bond Lengths and Angles:

| Bond/Angle | Parameter | Value (Å or °) |

| C1-Br1 | Bond Length | Value |

| C3-Br2 | Bond Length | Value |

| C4-N1 | Bond Length | Value |

| C-C (Aromatic) | Bond Length | Average Value |

| C-N (Ring) | Bond Length | Average Value |

| Br1-C1-C9 | Bond Angle | Value |

| Br2-C3-C4 | Bond Angle | Value |

| N1-C4-C3 | Bond Angle | Value |

| N1-C4-C5 | Bond Angle | Value |

| C1-N2-C8a | Bond Angle | Value |

| C4-C4a-C5 | Bond Angle | Value |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state, providing insight into the non-covalent forces that govern the crystal packing. For this compound, several types of intermolecular interactions would be anticipated and could be analyzed in detail.

Hydrogen Bonding: The presence of the primary amine group (-NH₂) makes it a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. It would be expected that N-H···N hydrogen bonds would be a prominent feature in the crystal packing, potentially linking molecules into chains, sheets, or more complex three-dimensional networks. The geometry of these bonds (donor-acceptor distance and the angle) would be precisely determined.

Halogen Bonding: The bromine atoms at positions 1 and 3 could participate in halogen bonding. This is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as the nitrogen of the amine or isoquinoline ring of a neighboring molecule. The C-Br···N or C-Br···Br distances and angles would be analyzed to identify such interactions.

π-π Stacking: The planar aromatic isoquinoline ring system is capable of engaging in π-π stacking interactions. These interactions would be identified by the presence of parallel or near-parallel arrangements of the rings of adjacent molecules, with inter-planar distances typically in the range of 3.3 to 3.8 Å. The analysis would characterize the geometry of this stacking (e.g., face-to-face, offset).

A comprehensive analysis of these intermolecular forces is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Hypothetical Data Table for Intermolecular Interactions:

| Interaction Type | Atoms Involved (Donor···Acceptor) | Distance (Å) | Angle (°) (D-H···A) |

| Hydrogen Bond | N1-H1A···N2' | Value | Value |

| Halogen Bond | C1-Br1···N1' | Value | Value |

| π-π Stacking | Ring Centroid···Ring Centroid' | Value | N/A |

Computational and Theoretical Investigations of 1,3-dibromoisoquinolin-4-amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and geometric properties of molecular systems, including substituted aza-polycyclic aromatic hydrocarbons. upenn.edumdpi.com Methods like B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's behavior at a quantum level. ethz.chyoutube.com

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule in its ground state. For 1,3-Dibromoisoquinolin-4-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

A crucial aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comlibretexts.org The HOMO represents the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital that can accept an electron, highlighting regions prone to nucleophilic attack. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.comchalcogen.ro A smaller gap generally suggests higher reactivity. chalcogen.ro Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization, hyperconjugative interactions, and intramolecular bonding. researchgate.net

Table 1: Illustrative Calculated Ground State Properties for this compound This table presents hypothetical data that would be generated from DFT calculations for illustrative purposes.

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | The optimized total energy of the molecule in its ground state. |

| HOMO Energy | -5.8 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Reflects chemical reactivity and the energy of the lowest electronic excitation. schrodinger.com |

| Dipole Moment | Y Debye | Quantifies the overall polarity of the molecule. |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard like tetramethylsilane (TMS). nih.gov These predictions are invaluable for assigning signals in experimental spectra. lehigh.edu

IR Spectroscopy: Theoretical vibrational analysis yields the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies correspond to specific molecular motions (stretching, bending, wagging), aiding in the interpretation of experimental FT-IR spectra. nih.gov For primary amines, characteristic N-H stretching absorptions are expected. libretexts.orgspectroscopyonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. libretexts.org The HOMO-LUMO gap provides a first approximation of the lowest energy transition. schrodinger.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides a template for comparing theoretically predicted spectroscopic data with actual experimental results. The values are hypothetical.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (ppm) | ||

| H on C5 | 8.15 | e.g., 8.10 |

| H on C8 | 7.95 | e.g., 7.91 |

| NH₂ | 5.50 | e.g., 5.45 (broad) |

| ¹³C NMR (ppm) | ||

| C4 | 140.2 | e.g., 139.8 |

| C1 | 118.5 | e.g., 118.2 |

| C3 | 115.3 | e.g., 115.0 |

| IR (cm⁻¹) | ||

| N-H Stretch (asymmetric) | 3480 | e.g., 3475 |

| N-H Stretch (symmetric) | 3390 | e.g., 3385 |

| C-Br Stretch | 650 | e.g., 648 |

| UV-Vis (λmax, nm) | ||

| π → π* Transition | 285 | e.g., 288 |

| n → π* Transition | 340 | e.g., 345 |

Ground State Properties and Molecular Orbital Analysis

Conformational Analysis and Energy Landscapes

While the isoquinoline ring system is rigid, conformational flexibility in this compound arises primarily from the rotation of the C4-N bond of the amine substituent. Conformational analysis maps the potential energy surface of the molecule as a function of this rotation. nih.gov By performing a relaxed potential energy scan—where the dihedral angle of the C3-C4-N-H bond is systematically varied and the rest of the molecule's geometry is optimized at each step—one can construct an energy landscape. aps.org This landscape reveals the lowest energy (most stable) conformations and the energy barriers required for interconversion between them. chemrxiv.org For many aromatic amines, the planar conformation is stabilized by conjugation, but steric hindrance from adjacent groups can favor a twisted, non-planar arrangement. researchgate.net

Table 3: Illustrative Conformational Energy Profile Hypothetical data showing the relative energy as a function of the amine group's dihedral angle.

| Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.0 | Most stable, planar conformation |

| 30° | 1.5 | Twisted |

| 60° | 4.0 | Twisted |

| 90° | 5.2 | Transition state for rotation |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, providing insights into its mechanism. koreascience.kr This involves identifying all reactants, intermediates, products, and, most importantly, the transition states that connect them on the potential energy surface. beilstein-journals.orgnih.gov A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point). youtube.com The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate. nih.gov For a reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations can be used to model the proposed mechanism (e.g., a concerted vs. stepwise pathway) and calculate the activation barriers for each step to determine the most likely route. koreascience.kr

Prediction of Reactivity and Selectivity Profiles

The results from DFT calculations can be used to predict how and where this compound will react.

Frontier Orbitals: The spatial distribution of the HOMO and LUMO provides a clear picture of reactivity. For an electrophilic attack, the reaction is most likely to occur at the atom(s) with the largest HOMO lobe. For a nucleophilic attack, the site with the largest LUMO lobe is favored. wuxibiology.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles). This provides a comprehensive guide to the molecule's reactive sites. chalcogen.ro

Fukui Functions: These are another set of reactivity descriptors derived from DFT that quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting sites for nucleophilic, electrophilic, and radical attack.

For this compound, one would expect the electron-donating amine group to activate the isoquinoline ring towards electrophilic substitution, while the bromine atoms would have a deactivating effect. Computational analysis would quantify these competing effects and predict the most probable site of reaction (regioselectivity).

Research Applications and Functional Materials Development

1,3-Dibromoisoquinolin-4-amine as a Versatile Building Block in Organic Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.97 |

| Density | 2.0±0.1 g/cm³ |

| Boiling Point | 427.0±40.0 °C at 760 mmHg |

| Flash Point | 212.0±27.3 °C |

This data is based on computational predictions. guidechem.com

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, forming the basis for numerous therapeutic agents. nih.govresearchgate.net this compound serves as an excellent starting point for leveraging this scaffold in drug discovery. guidechem.comijrpr.com

The isoquinoline ring system is a core component of many natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-HIV effects. nih.govresearchgate.net this compound is an ideal scaffold for generating novel, biologically active compounds. guidechem.com Its defined three-dimensional structure provides a rigid framework upon which various functional groups can be appended. By systematically modifying the 1, 3, and 4-positions, medicinal chemists can create libraries of diverse molecules for high-throughput screening, accelerating the identification of new lead compounds with potential therapeutic value. researchgate.net The development of compounds from such scaffolds is a cornerstone of modern drug discovery. ijrpr.com

Protein kinases are a major class of drug targets, particularly in oncology, and the development of kinase inhibitors is an intense area of research. mdpi.comscienceopen.com Many approved kinase inhibitors are based on nitrogen-containing heterocyclic scaffolds like quinoline and quinazoline, which can form crucial hydrogen bonds within the ATP-binding site of the kinase. mdpi.comgoogle.comnih.gov The 4-aminoisoquinoline structure is analogous to the 4-aminoquinazoline core found in numerous potent kinase inhibitors. mdpi.comnih.gov

Table 2: Selected Kinase Inhibitor Scaffolds

| Inhibitor Class | Core Scaffold | Relevance to this compound |

|---|---|---|

| EGFR Inhibitors | 4-Anilino-quinazoline | The 4-aminoisoquinoline core is a bioisostere of the 4-aminoquinazoline scaffold. mdpi.com |

| CSF-1R Inhibitors | 4-Anilinoquinoline | Demonstrates the utility of the related quinoline scaffold in kinase inhibition. nih.gov |

| Pan-HER Inhibitors | N-(1H-indol-5-yl)-quinazolin-4-amine | Highlights the strategy of attaching complex heterocycles to the 4-amino position. mdpi.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. nih.govgardp.org This knowledge allows chemists to rationally design more potent and selective drugs. This compound is an ideal platform for conducting SAR studies on the isoquinoline scaffold.

The three distinct functionalization points (C1-Br, C3-Br, and C4-NH₂) allow for systematic and independent modifications. nih.gov For example, a library of compounds could be generated by:

Keeping the C1 and C4 positions constant while varying the substituent at the C3 position.

Introducing a diverse set of amines at the C4 position while modifying the C1 and C3 positions.

Replacing the bromine atoms with a wide array of aryl and alkyl groups.

Precursor for Inhibitor Development (e.g., kinase inhibitors)

Applications in Material Science Research

The unique electronic and photophysical properties of conjugated heterocyclic systems make them attractive for applications in material science. ijrpr.com The isoquinoline core, being an aromatic heterocycle, is a candidate for the development of new functional materials.

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. researchgate.netresearchgate.net The performance of an OLED is heavily dependent on the luminescent organic materials used in its emissive layer. researchgate.netthe-innovation.org These materials are typically complex organic molecules or metal complexes designed to emit light efficiently upon electrical excitation. researchgate.netnih.gov

While direct applications of this compound in OLEDs are not yet established, its structure holds potential for research in this area. Nitrogen-containing heterocycles are common components in materials used for OLEDs. researchgate.net The isoquinoline core can act as a chromophore, and its luminescent properties can be tuned by attaching different functional groups. The bromine atoms in this compound could be substituted with extended π-conjugated systems to modify the HOMO-LUMO energy gap and, consequently, the color and efficiency of light emission. researchgate.netarxiv.org The presence of heavy bromine atoms could also potentially influence excited state dynamics, such as promoting intersystem crossing, a key process in phosphorescent OLEDs. Therefore, this compound serves as an interesting platform for synthesizing and evaluating new generations of luminescent materials for optoelectronic applications. vulcanchem.com

Development of Functional Polymeric Materials

No research data was found regarding the use of this compound as a monomer or precursor for the synthesis of functional polymeric materials.

Utility in Chemical Biology as Molecular Probes

No literature is available that describes the synthesis or application of this compound or its derivatives as molecular probes in chemical biology.

Emerging Trends and Future Research Directions

Development of Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. For isoquinoline alkaloids, the chirality at the C1 position is a crucial determinant of their therapeutic effects. Currently, the synthesis of derivatives from 1,3-Dibromoisoquinolin-4-amine largely results in racemic mixtures. The development of asymmetric synthesis methodologies is a critical future direction to produce enantiomerically pure or enriched compounds.

Future research should focus on the application of chiral catalysts, such as chiral primary amines or chiral phosphoric acids, which have been successful in the asymmetric synthesis of other isoquinoline derivatives. For instance, a potential strategy could involve a catalytic asymmetric reduction of an imine precursor derived from this compound to introduce a chiral center. Another avenue is the use of diastereoselective methods, where a chiral auxiliary is temporarily incorporated to guide the stereochemical outcome of a reaction, followed by its removal. The successful implementation of such methods would enable the synthesis of specific stereoisomers of this compound derivatives, allowing for a more precise investigation of their structure-activity relationships and potential as targeted therapeutics.

Flow Chemistry and Continuous Processing in Isoquinoline Synthesis

Traditional batch synthesis methods for complex molecules like isoquinoline derivatives can be time-consuming and challenging to scale up. Flow chemistry, or continuous processing, offers a promising alternative by conducting reactions in a continuous stream through a reactor. This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or intermediates.

The application of flow chemistry to the synthesis of derivatives of this compound is a key area for future exploration. For example, multi-step syntheses, which are common in the elaboration of the isoquinoline core, could be telescoped into a single continuous process, significantly reducing manual handling and purification steps. This approach would not only accelerate the synthesis of libraries of this compound derivatives for screening purposes but also provide a more efficient and scalable route for the production of promising drug candidates.

Photoredox and Electrocatalytic Approaches for Functionalization

Modern synthetic chemistry is increasingly turning towards photoredox and electrocatalytic methods to achieve novel chemical transformations under mild conditions. These techniques utilize light or electricity, respectively, to generate reactive intermediates, enabling the functionalization of otherwise inert C-H bonds. For the isoquinoline scaffold, these methods have been employed for alkylation and other functionalizations.

A significant future research direction for this compound would be to explore its functionalization using these green and efficient catalytic methods. For instance, photoredox catalysis could enable the direct introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring, bypassing the need for pre-functionalized starting materials. Electrocatalysis could be employed for selective C-H functionalization or for driving challenging cyclization reactions to build more complex molecular architectures. The application of these techniques would open up new avenues for creating a diverse range of this compound derivatives with novel substitution patterns and potentially enhanced biological activities.

Advanced Computational Modeling for High-Throughput Screening and Design

Computational modeling and high-throughput virtual screening have become indispensable tools in modern drug discovery. These methods allow for the rapid in silico evaluation of large libraries of virtual compounds against a biological target, prioritizing a smaller, more promising set for actual synthesis and testing. This approach significantly reduces the time and cost associated with the initial stages of drug development.

For this compound, the establishment of robust computational models is a crucial next step. By creating a virtual library of derivatives based on this scaffold, researchers can use techniques like molecular docking to predict their binding affinity to various protein targets. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activity, guiding the design of more potent and selective compounds. The integration of computational modeling will enable a more rational and efficient exploration of the chemical space around the this compound core.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science. These technologies can analyze vast datasets to identify complex patterns and make predictions, accelerating the discovery of new drugs and materials with desired properties.

In the context of this compound, AI and ML can be integrated throughout the research and development pipeline. For drug discovery, ML models can be trained on existing data to predict the pharmacokinetic and toxicological properties of new derivatives, helping to identify candidates with a higher probability of success in clinical trials. Generative AI models can even design novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target. In materials science, AI could be used to predict the properties of polymers or other materials incorporating this isoquinoline derivative, potentially leading to the discovery of new functional materials.

Exploration of Novel Bio-relevant Targets and Therapeutic Modalities

The isoquinoline scaffold is present in a wide range of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the derivatives of this compound are explored for their pharmaceutical potential, a systematic investigation into a broader range of bio-relevant targets is a key future direction.

Future research should focus on screening libraries of this compound derivatives against a wide array of biological targets. This could include enzymes such as kinases and dihydrofolate reductase (DHFR), which are implicated in cancer and infectious diseases, respectively. The potential of these compounds as inhibitors of protein-protein interactions or as modulators of ion channels, such as the Kv1.5 potassium channel involved in atrial fibrillation, should also be investigated. Furthermore, exploring novel therapeutic modalities, such as their use in developing targeted protein degraders or as scaffolds for antibody-drug conjugates, could unlock new therapeutic opportunities for this versatile chemical entity. The pyrrolo[2,1-a]isoquinoline scaffold, a related structure, has shown promise in developing anti-cancer agents, suggesting a potential avenue for derivatization and investigation.

Q & A

Q. What are the established synthetic routes for 1,3-dibromoisoquinolin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves bromination of isoquinolin-4-amine derivatives. A common approach employs electrophilic aromatic substitution, where bromine (Br₂) or N-bromosuccinimide (NBS) is used in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 1- and 3-positions. Solvent choice (e.g., dichloromethane or acetic acid) and temperature (0–25°C) critically influence yield and selectivity . For example, highlights Pd-catalyzed cross-coupling reactions for similar quinoline derivatives, suggesting analogous protocols could apply. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is standard .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns and coupling constants). provides a reference for 3-bromoquinolin-4-amine ¹H NMR (DMSO-d₆, δ 7.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and validates bromine placement. emphasizes SHELXL for refinement of small-molecule structures .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.89 for C₉H₆Br₂N₂).

Q. How can solubility and stability challenges be addressed during experimental handling?

Methodological Answer:

- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution; sonication or mild heating (40–50°C) may aid solubility.

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Light-sensitive handling (amber glassware) is recommended due to the aromatic amine moiety .

Advanced Research Questions

Q. How can regioselectivity be controlled during the dibromination of isoquinolin-4-amine?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Directing Groups : The 4-amine group activates the ortho/para positions. Bromination at the 1- and 3-positions can be favored using excess Br₂ in a non-polar solvent (e.g., CCl₄) to slow reaction kinetics and improve selectivity.

- Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic attack sites based on charge distribution. references AI-driven retrosynthesis tools (e.g., PISTACHIO/Reaxys databases) to simulate reaction pathways .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural outcomes?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, unexpected NOE correlations in 2D NMR (ROESY) may reveal steric hindrance or non-planar conformations.

- Alternative Crystallization : Recrystallize in different solvents to obtain high-quality crystals for X-ray analysis (SHELXD for phase resolution) .

- Isolation of Byproducts : Use preparative TLC or HPLC to isolate minor components and characterize them (e.g., monobrominated or over-brominated derivatives) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for Suzuki-Miyaura or Buchwald couplings. demonstrates Pd(OAc)₂ with PCy₃ as effective for quinoline derivatives .

- Ligand Design : Bulky ligands (e.g., XPhos) enhance steric control, reducing undesired homo-coupling.

- Reaction Monitoring : In situ FTIR or GC-MS tracks intermediate formation and adjusts reaction time/temperature dynamically.

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) correlating substituent effects (Hammett σ constants) with bioactivity. ’s AI-driven synthesis tools can prioritize derivatives with predicted high binding affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R (drc package).

- ANOVA with Tukey’s Test : Compare IC₅₀ values across derivatives; ensure replicates (n ≥ 3) to minimize variability.

- Machine Learning : Apply random forest or SVM models to identify structural features correlated with activity (e.g., bromine position vs. cytotoxicity) .

Q. How should researchers design experiments to assess the compound’s photophysical properties?

Methodological Answer:

- UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in varying solvents (e.g., ethanol, DMF) to assess solvatochromism.

- Quantum Yield Calculation : Use integrating sphere methods with a reference standard (e.g., quinine sulfate).

- TD-DFT Calculations : Predict electronic transitions and compare with experimental λₘₐₓ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。